Allatotropin
Description
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Structure
2D Structure
Properties
CAS No. |
120928-88-3 |
|---|---|
Molecular Formula |
C65H103N19O17S2 |
Molecular Weight |
1486.8 g/mol |
IUPAC Name |
4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |
InChI Key |
VOQFXDFZGBDKIR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Allatotropin
Allatotropin Gene Organization and Structural Variants
The this compound (AT) gene has been successfully identified and characterized in numerous insect species, including prominent models like Manduca sexta, Bombyx mori, Spodoptera frugiperda, Pseudaletia unipuncta, and Aedes aegypti nih.govnih.govresearchgate.netscienceopen.combioone.orgnih.gov. Genomic analyses generally indicate that the AT gene exists as a single copy within the haploid genome of many insects nih.gov. The typical structure of the AT gene comprises exons that encode a signal peptide, a precursor peptide region, and the mature this compound peptide. This mature peptide is frequently modified by C-terminal amidation, a crucial step for its bioactivity chemicalbook.comnih.govnih.govbioone.org. For instance, the cDNA sequence of the Bombyx mori this compound gene spans 1196 nucleotides and codes for a precursor protein of 130 amino acids researchgate.netnih.gov. Post-translational processing of this precursor involves endoproteolytic cleavage at specific sites, yielding the active this compound peptide bioone.orgbioone.org.
A notable characteristic of the this compound gene in several insect species, particularly within the order Lepidoptera such as Manduca sexta and Bombyx mori, is its capacity to generate multiple mRNA isoforms through alternative splicing researchgate.netchemicalbook.comresearchgate.netscienceopen.combioone.orgnih.govnih.govkuleuven.be. This alternative splicing mechanism allows for the production of precursor proteins that not only contain the canonical this compound peptide but also one or more structurally related this compound-like (ATL) peptides chemicalbook.comresearchgate.netscienceopen.combioone.orgnih.govnih.govkuleuven.be. For example, the Bombyx mori AT gene can produce three distinct mRNA variants: one encoding only AT, and two others encoding AT in combination with AT-like peptides (ATLI-II and ATLI-III) researchgate.netresearchgate.netnih.gov. Similarly, the Spodoptera frugiperda AT gene is known to express at least three mRNA isoforms, measuring 134, 171, and 200 amino acids, which arise from differential splicing events nih.govscienceopen.com. This genetic plasticity contributes significantly to the diversity of AT-related peptides within a species, potentially enabling a broader spectrum of physiological functions.
Biosynthesis and Post-Translational Processing of this compound Precursors
The synthesis of this compound commences with the transcription of the AT gene into messenger RNA (mRNA), which is subsequently translated into a precursor protein bioone.orgbioone.org. This precursor protein typically features a signal peptide, directing it for secretion, followed by a propeptide region and the sequence of the mature this compound peptide chemicalbook.comnih.govnih.govbioone.org. The generation of the biologically active form of this compound relies on critical post-translational modifications:
Endoproteolytic Cleavage: The precursor protein undergoes cleavage by endoproteases at specific dibasic or monobasic cleavage sites, releasing the mature this compound peptide bioone.orgbioone.org. For instance, the Manduca sexta this compound is flanked by such sites within its precursor sequence nih.govbioone.orgbioone.org.
C-terminal Amidation: A common and essential modification for this compound's biological activity is the amidation of its C-terminus chemicalbook.comnih.govnih.govbioone.org. This process is typically mediated by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).
Other Modifications: While less frequently detailed for this compound, other post-translational modifications such as N-terminal acetylation or isomerization of amino acid residues (e.g., to D-amino acids) can occur in neuropeptides and may influence their stability and functional efficacy nih.govnih.gov.
The processing of the precursor protein can also lead to the production of additional AT-like peptides, particularly in cases involving alternative splicing variants chemicalbook.comresearchgate.netscienceopen.combioone.orgnih.govnih.govkuleuven.be.
Transcriptional and Post-Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is intricately regulated, ensuring its appropriate synthesis and release in response to specific physiological cues.
Transcriptional Regulation: Research indicates that AT gene expression is modulated in a tissue-specific and developmental stage-specific manner nih.govscienceopen.combiorxiv.org. For example, in Pseudaletia unipuncta, AT mRNA expression was detected in late pupae and continued throughout the adult stages, mirroring the patterns of JH biosynthesis nih.gov. In Aedes aegypti, the expression levels of the AeATr (this compound receptor) mRNA in the corpora allata exhibit temporal changes that correlate with JH biosynthesis. Specifically, levels are low in early pupae, increase prior to adult eclosion, peak post-emergence, and subsequently decrease following blood feeding nih.govnih.gov. Studies in Tenebrio molitor have shown that the expression of the AT precursor gene in the nervous system can be influenced by components of the immune system nih.gov.
Post-Transcriptional Regulation: Alternative splicing, as detailed in section 2.1.2, represents a significant post-transcriptional regulatory mechanism that generates a diverse array of AT-related peptides from a single gene researchgate.netnih.govchemicalbook.comresearchgate.netscienceopen.combioone.orgnih.govnih.govkuleuven.be. MicroRNAs (miRNAs) also play a role in the post-transcriptional control of insect metamorphosis and reproduction, often by targeting genes within hormonal signaling pathways, including those associated with JH researchgate.net. Although specific miRNAs that target AT mRNA have not been extensively documented, this regulatory layer is likely involved in the precise fine-tuning of AT expression.
This compound Peptide Sequence Conservation and Divergence Across Taxa
This compound sequences exhibit a degree of conservation across various insect taxa, particularly within their C-terminal regions, which are critical for receptor binding and biological activity. The mature this compound peptide from Manduca sexta is a 13-residue amidated peptide with the sequence GFKNVEMMTARGF-NH2 nih.gov. The this compound sequence identified in Aedes aegypti (Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-amide) is identical to those found in Anopheles gambiae and Anopheles albimanus nih.govplos.org.
Comparative studies reveal conserved features, such as the C-terminal pentapeptide motif, frequently TARGFa, although variations like TAYGFa are observed in hymenopterans chemicalbook.com. The sequences of the precursor proteins also demonstrate significant identity among closely related species; for instance, the Spodoptera frugiperda AT precursor shares 83-93% amino acid identity with the precursors from Agrius convolvuli, M. sexta, Pseudaletia unipuncta, and Bombyx mori nih.gov. Evolutionary analyses suggest that this compound and its receptors are integral components of an ancient signaling system conserved across Metazoa, with orthologous sequences identified in diverse groups including Cnidaria, Mollusca, and Arthropoda biorxiv.orgpnas.orgresearchgate.net. While the core this compound sequence displays conservation, lineage-specific amino acid substitutions and variations in the number of AT-like peptides produced via alternative splicing contribute to divergence across taxa nih.govpeerj.comuni-koeln.defrontiersin.org. For example, the this compound receptor family has undergone evolutionary divergence, with certain lineages, such as Diptera, experiencing distinct evolutionary pressures on their receptors nih.gov.
Allatotropin Receptors and Intracellular Signal Transduction
Identification and Functional Characterization of Allatotropin Receptors
The identification and functional characterization of this compound receptors have revealed their nature as G protein-coupled receptors (GPCRs) with significant evolutionary links to vertebrate orexin (B13118510) receptors. These receptors are crucial for translating the external signal of this compound into cellular responses.
This compound Receptor Classification within the G Protein-Coupled Receptor Family
This compound receptors (ATRs) are consistently classified as members of the G protein-coupled receptor (GPCR) superfamily. Specifically, they belong to Class A, also known as the Rhodopsin-like family of GPCRs frontiersin.orgbiorxiv.orgnih.govfrontiersin.orgmdpi.com. A characteristic feature of this family, and notably present in ATRs, is the conserved motif, often described as DRW or E/DRWYAI, located in the second intracellular loop (IC Loop 2) biorxiv.orgnih.govnih.gov. This motif is believed to play a role in signal transduction by facilitating interaction with associated G proteins biorxiv.orgnih.gov.
Phylogenetic Relationship and Orthology with Vertebrate Orexin Receptors
A significant finding in the study of this compound receptors is their evolutionary relationship with vertebrate orexin (also known as hypocretin) receptors frontiersin.orgbiorxiv.orgnih.govplos.orgresearchgate.netpnas.org. Phylogenetic analyses indicate that insect ATRs are orthologous to vertebrate orexin receptors, suggesting a shared ancient ancestry dating back to the common ancestor of metazoans biorxiv.orgnih.govplos.orgpnas.org. While the this compound peptides themselves are chemically and functionally distinct from orexins, their receptor families exhibit considerable sequence similarity and conserved structural motifs, particularly the aforementioned DRW motif biorxiv.orgplos.org. This shared ancestry implies that the AT/Ox receptor system is ancient and has been conserved throughout metazoan evolution biorxiv.orgnih.gov.
Tissue-Specific Expression Patterns of this compound Receptors
This compound receptors are expressed in a variety of insect tissues, reflecting the pleiotropic nature of this compound signaling. The specific expression patterns can vary between insect species, but common sites include the nervous system and tissues involved in hormone regulation and physiological processes influenced by this compound.
Table 1: Tissue-Specific Expression Patterns of this compound Receptors in Select Insect Species
| Insect Species | Receptor Expression Sites | Primary Location(s) of High Expression | References |
| Aedes aegypti (Mosquito) | Nervous system (brain, abdominal, thoracic, ventral ganglia), Corpora allata-Corpora cardiaca (CA-CC) complex, ovary, heart, hindgut, male testis, accessory glands | Nervous system, CA-CC complex, Ovary | nih.govnih.gov |
| Bombyx mori (Silkworm) | Corpora cardiaca (CC), Corpora cardiaca-Corpora allata (CC-CA) complex, brain | Corpora cardiaca (CC) | mdpi.comnih.govplos.org |
| Manduca sexta (Hornworm) | Larval: Malpighian tubules, midgut, hindgut, testes, corpora allata (CA); Adult: Corpora cardiaca-Corpora allata (CC-CA) complex (low levels) | Larval: Malpighian tubules, Midgut | kuleuven.be |
| Schistocerca gregaria (Desert Locust) | Central Nervous System (CNS) (brain, optic lobes, ganglia), Malpighian tubules, intestine, male accessory glands, fat body, gonads, CA, salivary glands | CNS (brain, ganglia), Malpighian tubules | nih.gov |
Intracellular Signaling Cascades Activated by this compound-Receptor Interaction
Upon binding of this compound to its receptor, a cascade of intracellular events is initiated, primarily involving the modulation of second messenger levels, such as calcium ions and cyclic adenosine (B11128) monophosphate (cAMP).
Calcium Ion Mobilization and Associated Pathways
Activation of this compound receptors frequently leads to an increase in intracellular calcium (Ca²⁺) concentrations. This is a common signaling mechanism across various insect species and even in invertebrates like Hydra frontiersin.orgfrontiersin.orgnih.govnih.govkuleuven.beresearchgate.netbiorxiv.orgnih.govresearchgate.netmdpi.com. The calcium mobilization pathway typically involves the coupling of the ATR to Gαq subunits of heterotrimeric G proteins nih.govmdpi.com. This G protein activation then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) nih.govmdpi.com. IP3, in turn, acts on receptors in the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, thereby increasing intracellular calcium levels nih.govmdpi.com. DAG can also activate protein kinase C (PKC) mdpi.com.
Cyclic Adenosine Monophosphate (cAMP) Production and Protein Kinase Activation
In addition to calcium signaling, this compound receptor activation can also lead to the production of cyclic adenosine monophosphate (cAMP) frontiersin.orgfrontiersin.orgnih.govkuleuven.beresearchgate.netmdpi.comresearchgate.net. This pathway is typically mediated by the coupling of ATRs to stimulatory G protein alpha subunits (Gαs) nih.gov. Activated Gαs then stimulates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP into cAMP nih.gov. Elevated intracellular cAMP levels can then activate cAMP-dependent protein kinase (PKA) nih.govplos.orgjapsonline.com, a key enzyme involved in regulating numerous cellular processes. The ability of ATRs to signal through both the Ca²⁺ and cAMP pathways suggests a complex integration of signaling events to elicit the diverse physiological responses mediated by this compound nih.govkuleuven.be.
Table 2: Intracellular Signaling Pathways Activated by this compound Receptors
| Second Messenger | Primary Signaling Components | Downstream Effectors/Enzymes | Associated Pathways | Key References |
| Calcium (Ca²⁺) | Gαq protein, Phospholipase C (PLC), Inositol triphosphate (IP3) | PLC, IP3 receptors, Protein Kinase C (PKC) (via DAG) | IP3-mediated release of Ca²⁺ from intracellular stores, leading to Ca²⁺ influx | frontiersin.orgfrontiersin.orgnih.govnih.govkuleuven.beresearchgate.netbiorxiv.orgnih.govresearchgate.netmdpi.com |
| cAMP | Gαs protein, Adenylyl Cyclase (AC) | Adenylyl Cyclase, Protein Kinase A (PKA) | cAMP/PKA signaling cascade | frontiersin.orgfrontiersin.orgnih.govkuleuven.beresearchgate.netmdpi.comresearchgate.netnih.govplos.org |
Compound List
this compound (AT)
this compound Receptor (ATR)
Orexin (ORX)
Hypocretin
Juvenile Hormone (JH)
Inositol triphosphate (IP3)
Diacylglycerol (DAG)
Cyclic Adenosine Monophosphate (cAMP)
Protein Kinase A (PKA)
Protein Kinase C (PKC)
Phospholipase C (PLC)
G protein alpha subunits (Gαq, Gαs)
Adenylate Cyclase (AC)
Involvement of the Inositol Phosphate (B84403) Signaling Pathway
The cellular effects of this compound are often mediated through the activation of the inositol phosphate signaling pathway, a well-established second messenger system. Upon binding of this compound to its cognate G protein-coupled receptors (GPCRs), a cascade of events is initiated, typically involving the Gαq subfamily of Gα proteins pnas.orgnih.govnih.gov. This G protein activation leads to the stimulation of phospholipase C (PLC), an enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) pnas.orgnih.govnih.gov.
The IP3 molecule then plays a pivotal role by binding to IP3 receptors on intracellular calcium stores, such as the endoplasmic reticulum, prompting the release of stored calcium ions (Ca2+) into the cytoplasm biorxiv.orgnih.gov. This surge in intracellular Ca2+ concentrations is a key event that underlies many of this compound's observed biological activities, including the stimulation of juvenile hormone biosynthesis in the corpora allata nih.govmedchemexpress.comeje.cz. Furthermore, Ca2+ signaling is implicated in this compound's myoregulatory effects, such as the contraction of oviducts and hindguts in various insect species biorxiv.orgnih.govplos.org. While the primary pathway involves Gαq and IP3/Ca2+ signaling, some studies suggest that this compound receptors may also engage the Gαs pathway, potentially leading to an increase in cyclic adenosine monophosphate (cAMP) levels, a mechanism also observed in related orexin systems pnas.orgkuleuven.be.
Table 1: this compound Signaling Pathway Components
| Component | Role in Signaling | Associated Molecules/Pathways |
| This compound (AT) | Ligand | Binds to this compound Receptors (ATRs) |
| This compound Receptor (ATR) | Receptor | G protein-coupled receptor (GPCR) |
| Gαq Protein | Signal Transducer | Activates Phospholipase C (PLC) |
| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 to IP3 and DAG |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Releases Ca2+ from intracellular stores |
| Calcium (Ca2+) | Second Messenger | Mediates various cellular responses |
| Gαs Pathway | Alternative Pathway | May lead to cAMP increase |
| Cyclic AMP (cAMP) | Second Messenger | Mediates cellular responses (less consistently reported for AT) |
Ligand-Binding Dynamics and Receptor Selectivity
The interaction between this compound and its receptors is characterized by high affinity and specificity, although variations in receptor structure and ligand isoforms can influence these dynamics. This compound receptors (ATRs) belong to the superfamily of G protein-coupled receptors (GPCRs), which are integral membrane proteins that mediate cellular responses to extracellular signals nih.govkuleuven.beresearchgate.netresearchgate.net. These receptors have been identified and functionally characterized in a range of insect species, including Manduca sexta, Aedes aegypti, and Bombyx mori nih.govkuleuven.befrontiersin.org.
The binding of this compound to its receptor involves specific molecular interactions. In Manduca sexta, studies suggest that the C-terminal tetrapeptide of Manse-AT is crucial for binding within the receptor's pocket, while the N-terminal portion influences the conformational change leading to receptor activation and G-protein coupling mdpi.com. Different truncated analogs of Manse-AT have demonstrated varying potencies, with some shorter forms exhibiting higher affinity than the full-length peptide for the Manduca sexta this compound receptor (Manse-ATR) kuleuven.be. For instance, Manse-ATL-I and Manse-ATL-II were found to be significantly more potent than Manse-AT kuleuven.be.
A notable aspect of this compound receptor selectivity involves the phenomenon of amino acid isomerization. In the Aplysia this compound-related peptide (ATRP) signaling system, the conversion of an L-amino acid to its D-enantiomer within the peptide ligand can significantly alter its binding affinity and selectivity for different receptors pnas.orgresearchgate.net. Research has identified two distinct Aplysia receptors, ATRPR1 and ATRPR2, which exhibit differential responses to the naturally occurring diastereomers of ATRP: all-L-ATRP and D2-ATRP. ATRPR1 demonstrates greater selectivity for the all-L-ATRP form, whereas ATRPR2 is highly potent towards D2-ATRP pnas.orgresearchgate.net. This isomerization mechanism provides a sophisticated means for modulating intercellular communication by fine-tuning ligand-receptor interactions pnas.orgresearchgate.net. Furthermore, peptides from predatory cone snails (Conp peptides) have also shown differential activity at these Aplysia receptors, with D2-Conp acting as a potent agonist for ATRPR2, mirroring the activity of D2-ATRP pnas.org.
Table 2: this compound Receptor Selectivity and Ligand Interactions
| Species | Receptor Name | Ligand | Key Observation | Citation |
| Aplysia californica | ATRPR1 | all-L-ATRP | More potent agonist than D2-ATRP | pnas.orgresearchgate.net |
| Aplysia californica | ATRPR2 | D2-ATRP | Highly potent agonist | pnas.orgresearchgate.net |
| Aplysia californica | ATRPR1 | D2-ATRP | Relatively weak agonist | pnas.org |
| Aplysia californica | ATRPR2 | all-L-ATRP | Much weaker agonist | pnas.org |
| Aedes aegypti | ATrM2 | Aedes AT | Activated in low nanomolar range (EC50 ~29.7 nM) | nih.gov |
| Aedes aegypti | ATrM3 | Aedes AT | Activated in low nanomolar range (EC50 ~33.1 nM) | nih.gov |
| Manduca sexta | Manse-ATR | Manse-AT | Activated in nanomolar range (EC50 ~4.0 nM) | kuleuven.be |
| Manduca sexta | Manse-ATR | Manse-ATL-I | Higher potency than Manse-AT (EC50 ~8.5 pM) | kuleuven.be |
| Manduca sexta | Manse-ATR | Manse-ATL-II | Higher potency than Manse-AT (EC50 ~37.2 pM) | kuleuven.be |
| Aplysia californica | ATRPR2 | D2-Conp | Highly potent agonist (EC50 = 2 nM) | pnas.org |
| Aplysia californica | ATRPR1 | D2-Conp | Relatively weak agonist | pnas.org |
Compound List
this compound (AT)
Manse-AT
Juvenile Hormone (JH)
Inositol 1,4,5-trisphosphate (IP3)
Gαq protein
Phospholipase C (PLC)
Calcium (Ca2+)
Cyclic adenosine monophosphate (cAMP)
Gαs pathway
this compound receptor (ATR)
Manse-ATR
Aedes aegypti this compound receptor (AeATr)
ATrM2
ATrM3
this compound-related peptide (ATRP)
D2-ATRP
all-L-ATRP
ATRPR1
ATRPR2
Conp peptides
D2-Conp
all-L-Conp
Allatostatin type-C Receptor (AlstR-C)
AST-C peptide
Physiological Roles and Functional Mechanisms of Allatotropin
Endocrine Regulation of Juvenile Hormone Biosynthesis
The primary and most studied function of Allatotropin is its stimulatory effect on the corpora allata (CA), the endocrine glands responsible for synthesizing and releasing juvenile hormone. wikipedia.org JH is a critical hormone that regulates development, reproduction, and other physiological processes in insects. wikipedia.org
Stimulatory Effects on Corpora Allata Activity in Insect Species
This compound has been shown to stimulate JH biosynthesis in a variety of insect species, although its effectiveness can be order-specific. eje.cz The peptide, first isolated from the tobacco hornworm Manduca sexta, demonstrates potent stimulatory effects on the corpora allata of many lepidopteran species. researchgate.net For instance, in vitro treatment of corpora allata from adult Spodoptera frugiperda with synthetic Manduca sexta this compound (Mas-AT) resulted in a significant, dose-dependent increase in JH biosynthesis. Similarly, in the true armyworm moth, Pseudaletia unipuncta, Mas-AT stimulated JH biosynthesis by 10- to 15-fold in adult females. scholaris.ca
The stimulatory action of this compound is not limited to Lepidoptera. In the Dipteran species Aedes aegypti (the yellow fever mosquito), Aedes-AT has been shown to be a potent stimulator of JH III biosynthesis in adult females. fiu.edubiologists.com Interestingly, in newly emerged females, this compound appears to make the corpora allata competent for JH biosynthesis, with a 17-fold increase in JH III production observed when co-incubated with farnesoic acid, a JH precursor. fiu.edu In the Hymenopteran honey bee, Apis mellifera, Mas-AT also stimulates JH synthesis. scholaris.ca However, Mas-AT was found to have no effect on the corpora allata of the beetle Tenebrio molitor (Coleoptera), the locust Schistocerca gregaria (Orthoptera), or the cockroach Periplaneta americana (Dictyoptera), suggesting a degree of specificity in its action. eje.czscholaris.ca
| Insect Species | Order | This compound Type | Effect on JH Biosynthesis | Reference |
| Manduca sexta | Lepidoptera | Mas-AT | Stimulates JH I, II, and III synthesis | nih.gov |
| Heliothis virescens | Lepidoptera | Mas-AT | Stimulates JH I, II, and III synthesis | nih.gov |
| Spodoptera frugiperda | Lepidoptera | Mas-AT | Up to 7-fold increase | oup.com |
| Pseudaletia unipuncta | Lepidoptera | Mas-AT | 10- to 15-fold increase in adult females | scholaris.ca |
| Lacanobia oleracea | Lepidoptera | Mas-AT | Stimulatory | eje.cz |
| Aedes aegypti | Diptera | Aedes-AT | 17-fold increase with farnesoic acid | fiu.edu |
| Phormia regina | Diptera | Mas-AT | Stimulatory | scholaris.ca |
| Apis mellifera | Hymenoptera | Mas-AT | Stimulatory | scholaris.ca |
| Schistocerca gregaria | Orthoptera | Schgr-AT | Stimulatory | nih.gov |
Interplay with Allatostatins and Other Allatoregulatory Peptides
The regulation of JH synthesis is a complex process involving both stimulatory and inhibitory signals. eje.cz Allatotropins act as the primary stimulators, while a group of neuropeptides known as Allatostatins (ASTs) exert an inhibitory effect. wikipedia.orgnih.gov The balance between these opposing signals fine-tunes the activity of the corpora allata.
Research has shown that Allatostatins can counteract the stimulatory effects of this compound. In Heliothis virescens, the presence of Allatostatin negated the increase in JH production induced by this compound. nih.gov This suggests a direct antagonistic relationship where Allatostatin inhibits a step in the JH biosynthetic pathway that is stimulated by this compound. Further studies in Spodoptera frugiperda demonstrated that corpora allata activated by Mas-AT could be subsequently inhibited by the addition of Manduca sexta allatostatin (Mas-AS).
Role in Neuroendocrine Control of Insect Reproduction and Development
Through its regulation of JH biosynthesis, this compound plays a fundamental role in the neuroendocrine control of insect reproduction and development. annalsofneurosciences.org Juvenile hormone is essential for processes such as vitellogenesis (yolk protein synthesis) and ovarian maturation in adult female insects. wikipedia.org By stimulating JH production, this compound indirectly promotes reproductive competence. In many moth species, JH is also necessary for the production and release of sex pheromones, a critical component of mating behavior. wikipedia.org
During larval stages, JH prevents metamorphosis, ensuring the insect undergoes the appropriate number of molts to reach its full size. While the original Manduca sexta this compound did not affect larval CA activity, the broader family of allatotropic peptides may have developmental stage-specific roles in other species. eje.cz The intricate control of JH levels by this compound and its counterparts is therefore central to the coordination of an insect's life cycle, from larval growth to adult reproduction.
Myotropic and Muscle Regulatory Activities
Beyond its endocrine functions, this compound exhibits significant myotropic (muscle-stimulating) and muscle regulatory activities, suggesting an ancestral role in regulating muscle contraction. nih.gov
Modulation of Gastrointestinal Tract Motility and Peristalsis
This compound has been shown to modulate the contractility of the insect gut. In several lepidopteran species, Mas-AT stimulates foregut peristalsis. nih.gov This action is often counteracted by Allatostatins, which inhibit gut contractions. biologists.com For example, in larval Lacanobia oleracea, Mas-AT is a potent stimulator of foregut contractions, while Allatostatins are inhibitory. nih.gov This opposing action allows for the coordinated movement of food through the digestive tract.
In the haematophagous kissing bug Triatoma infestans, this compound increases the rate of contractions of the anterior midgut, which, in conjunction with its cardioacceleratory effects, facilitates the processing of a large blood meal. nih.gov Similarly, in Rhodnius prolixus, this compound stimulates muscle contractions in the anterior midgut and rectum. researchgate.net The expression of the this compound receptor in the gut of various insects, including Aedes aegypti and Tribolium castaneum, further supports its direct role in regulating digestive processes. cdnsciencepub.com
| Insect Species | Gut Region | Effect of this compound | Reference |
| Lacanobia oleracea (larva) | Foregut | Stimulates spontaneous contractions | nih.gov |
| Manduca sexta (larva) | Foregut | Stimulates peristalsis | nih.gov |
| Triatoma infestans | Anterior Midgut | Increases rate of contractions | nih.gov |
| Rhodnius prolixus | Anterior Midgut, Rectum | Stimulates muscle contractions | researchgate.net |
| Locusta migratoria | Gut | Stimulates contractility | cdnsciencepub.com |
Cardioacceleratory Effects on the Dorsal Vessel (Heart)
This compound also functions as a cardioacceleratory peptide, increasing the heart rate of the dorsal vessel in several insect species. biologists.com This action is crucial for enhancing haemolymph circulation, which is particularly important during periods of high metabolic activity or physiological stress, such as after a large meal in blood-feeding insects.
In Triatoma infestans, this compound induces a dose-dependent increase in the frequency of aorta contractions, an effect that is synergistic with serotonin (B10506). nih.gov Similarly, in Rhodnius prolixus, this compound and serotonin work together to increase the frequency of aorta contractions, facilitating post-prandial diuresis. researchgate.net In the moth Pseudaletia unipuncta, both Mas-AT and serotonin are dose-dependent stimulators of the dorsal vessel. biologists.com This cardioacceleratory function, coupled with its effects on gut motility, highlights this compound's role in coordinating physiological responses to feeding and digestion. nih.gov
Regulation of Other Visceral and Somatic Muscle Contractions
This compound is a potent myoregulatory peptide, influencing the contractility of both visceral and somatic muscles in numerous insect species. nih.govbiorxiv.org This myotropic activity is considered one of its most ancient and conserved functions. nih.gov
Research has demonstrated the myoregulatory and cardioacceleratory effects of this compound in a variety of insects. nih.gov It stimulates contractions in the gut, dorsal vessel (heart), and reproductive tissues. biorxiv.orgbiorxiv.org For instance, in the fall armyworm, Spodoptera frugiperda, this compound (specifically Manse-AT) not only stimulates ileum myoactivity but also enhances the release of digestive enzymes, indicating a coordinated regulation of digestion. researchgate.netnih.gov Similarly, in the locust Locusta migratoria, a member of the this compound family, first identified as an accessory gland myotropin, stimulates the contractility of the gut and oviduct. cdnsciencepub.com
In the haematophagous insect Rhodnius prolixus, this compound modulates muscle contractions in the gut and dorsal vessel. biorxiv.org Studies on a related species, Triatoma infestans, have shown that an this compound-like peptide secreted by the Malpighian tubules stimulates peristaltic contractions of the hindgut, which aids in the mixing of urine and feces and facilitates their expulsion during post-meal diuresis. conicet.gov.ar This peptide also increases the contraction rate of the anterior midgut and the aorta, an effect that is dependent on the insect's feeding state and the presence of serotonin. conicet.gov.ar The cardioacceleratory effect of this compound in this species is more pronounced in males than in females. conicet.gov.ar
The myotropic effects of this compound are not limited to visceral muscles. Evidence from crustaceans, such as Idotea baltica and Idotea emarginata, shows that allatostatin, a peptide that often has opposing effects to this compound, is found in motor neurons that innervate segmental skeletal muscles, where it has an inhibitory effect. nih.gov While this concerns allatostatin, the co-regulation of muscle activity by stimulatory and inhibitory peptides like this compound and allatostatin is a common theme in insects. cdnsciencepub.com
Interactive Table: Myotropic Effects of this compound in Various Insects
| Species | Tissue/Organ | Effect | Reference(s) |
| Manduca sexta (Tobacco hornworm) | Heart | Cardioacceleratory | biologists.com |
| Midgut | Myoregulatory | nih.gov | |
| Spodoptera frugiperda (Fall armyworm) | Ileum | Stimulates myoactivity | researchgate.netnih.gov |
| Lacanobia oleracea | Foregut | Modulates spontaneous contractions | nih.gov |
| Rhodnius prolixus | Gut, Dorsal Vessel, Reproductive Tissues | Modulates muscle contractions | biorxiv.org |
| Triatoma infestans | Hindgut | Stimulates peristaltic contractions | conicet.gov.ar |
| Anterior Midgut, Aorta | Myostimulatory, Cardioacceleratory | conicet.gov.ar | |
| Locusta migratoria (Locust) | Gut, Oviduct | Stimulates contractility | cdnsciencepub.com |
| Leucophaea maderae (Cockroach) | Hindgut | Myostimulatory | biologists.com |
Metabolic and Homeostatic Functions
Beyond its myotropic roles, this compound is involved in several metabolic and homeostatic processes, including the regulation of digestion, ion transport, and fluid balance. researchgate.net
This compound plays a significant role in coordinating digestive processes by controlling the release of enzymes in the midgut. nih.gov In larvae of the fall armyworm, Spodoptera frugiperda, this compound (Manse-AT) has been shown to stimulate the release of both amylase and trypsin from the midgut epithelium. researchgate.netnih.govcapes.gov.br This action is part of a complex neurohormonal system that regulates digestion in response to food intake; for instance, sugars in the diet greatly increase amylase release. researchgate.netnih.gov The stimulatory effect of this compound is counteracted by the inhibitory action of allatostatin, highlighting a dual-control mechanism for enzyme secretion. researchgate.netnih.gov The rate of enzyme secretion stimulated by these neurohormones is considered sufficient to replace enzymes lost through egestion, given the efficient recycling mechanisms within the gut. researchgate.netnih.gov
This compound also functions as a modulator of ion transport across epithelial tissues, a critical process for maintaining homeostasis. researchgate.net In feeding larvae of Manduca sexta, this compound rapidly and reversibly inhibits active ion transport across the posterior midgut epithelium in vitro. biologists.comeje.cz This inhibitory effect is specific to the larval stage, as midguts from later developmental stages are unaffected. eje.cz It is hypothesized that this compound acts directly on the goblet cells of the midgut, which are responsible for transepithelial active ion transport. biologists.com This function contrasts with its stimulatory role in other physiological processes and underscores its pleiotropic nature. biologists.com The regulation of ion transport by this compound and other peptides like FLRFamides is crucial for various physiological functions in insects. biologists.combiologists.com
This compound is implicated in the regulation of fluid balance and diuresis, particularly in haematophagous insects that consume large liquid meals. conicet.gov.arbiologists.com In Triatoma infestans, an this compound-like peptide released from the Malpighian tubules (the primary excretory organs) stimulates hindgut contractions. biologists.com This action facilitates the mixing and voiding of urine, a crucial step in post-meal diuresis to eliminate excess water and ions. conicet.gov.arbiologists.com In vivo experiments where the activity of this peptide was blocked with an antiserum resulted in a significant decrease in the volume of urine eliminated in the hours following a blood meal. biologists.com This demonstrates a direct endocrine function for the this compound-like peptide in regulating the final stages of excretion and maintaining water balance. biologists.com This role complements the actions of other diuretic hormones, such as serotonin, in a coordinated response to feeding. conicet.gov.arbiologists.com
Chronobiological Regulation
Emerging evidence suggests that this compound is involved in the intricate machinery of chronobiological regulation, including circadian rhythms and photoperiodic responses. nih.govresearchgate.net
This compound has been identified as a key neurotransmitter in the neural circuits that govern circadian rhythms in some insects. bioone.orgresearchgate.netbiologists.com In the cockroach Leucophaea maderae, neurons that are immunoreactive to Mas-allatotropin are found within the accessory medulla, a brain region considered a primary circadian pacemaker. researchgate.netbiologists.com Injections of this compound into this area can cause phase-dependent shifts in the circadian rhythm of locomotor activity, mimicking the effect of light pulses. bioone.orgresearchgate.netbiologists.com This suggests that this compound is part of a pathway that relays photic information from photoreceptors to the central clock, helping to entrain the organism's internal rhythms to the external light-dark cycle. researchgate.netbiologists.com
Furthermore, this compound is linked to the regulation of photoperiodic responses, such as the induction of diapause (a state of arrested development). nih.gov In some insects, the brain produces this compound under long-day conditions, which stimulates the corpora allata to produce juvenile hormone, leading to reproductive activity. nih.gov Conversely, under short-day conditions that might trigger diapause, this signaling pathway is altered. nih.gov For example, in the cricket Modicogryllus siamensis, there is evidence for photoperiodic control from the brain influencing gene expression in the corpora allata, potentially involving allatotropins that stimulate juvenile hormone synthesis. pnas.org This indicates a role for this compound in translating day-length information into hormonal signals that control major life-history transitions. nih.govpnas.org
Immunomodulatory Roles in Insect Defense
This compound (AT), a pleiotropic neuropeptide, has been shown to play a significant role in the immune defense systems of various insect species. conicet.gov.arnih.gov Its functions extend beyond its initial discovery as a regulator of juvenile hormone biosynthesis to encompass the modulation of both cellular and humoral immune responses. nih.govnih.gov
Hemocytes, the primary immune cells in insects, undergo distinct morphological changes upon activation, a process influenced by this compound. conicet.gov.arnih.gov In mosquito species such as Anopheles albimanus and Aedes aegypti, treatment with AT induces significant alterations in hemocyte morphology. nih.govunlp.edu.ar These changes are characterized by the formation of numerous pseudopodia and filopodia, leading to a spread and attached appearance. nih.gov This response suggests an immune-like activation process, preparing the hemocytes for their roles in defense mechanisms like phagocytosis and encapsulation. nih.govmdpi.com Studies have demonstrated that AT-conjugated quantum dot nanocrystals specifically bind to hemocytes in vivo in both An. albimanus and Ae. aegypti, indicating direct molecular interactions between this compound and these immune cells. nih.govresearchgate.net
The activation of hemocytes by this compound is a critical step in the insect's immune response. The morphological changes, including the extension of cellular projections, increase the surface area of the hemocytes and facilitate their adherence to foreign particles and pathogens. nih.gov This enhanced attachment is crucial for subsequent immune actions.
The phenoloxidase (PO) cascade is a vital component of the humoral immune response in insects, leading to the melanization and encapsulation of pathogens. This compound has been shown to modulate this enzymatic cascade. nih.gov In Aedes aegypti, treatment with AT results in an increased phenoloxidase activity in the hemolymph. nih.govresearchgate.net However, this effect was not observed in Anopheles albimanus, indicating species-specific differences in the AT-dependent immune activation. nih.govnih.gov The activation of the PO cascade is a complex process involving a series of serine proteases, and neuropeptides like this compound appear to play a regulatory role in this pathway. nih.govresearchgate.net
The modulation of the phenoloxidase cascade by this compound highlights its role in coordinating different arms of the insect immune system. By influencing both cellular (phagocytosis) and humoral (melanization) responses, this compound helps to mount a comprehensive defense against invading organisms.
Table 1: Effects of this compound on Insect Immune Responses
| Species | Immune Parameter | Observed Effect of this compound | Reference |
| Anopheles albimanus | Hemocyte Morphology | Induces spreading and formation of pseudopodia/filopodia | nih.gov |
| Phagocytic Activity | Increases bacterial phagocytosis | researchgate.netplos.org | |
| Phenoloxidase Activity | No significant increase | nih.gov | |
| Aedes aegypti | Hemocyte Morphology | Induces spreading and formation of pseudopodia/filopodia | nih.gov |
| Phagocytic Activity | Increases bacterial phagocytosis | researchgate.netplos.org | |
| Phenoloxidase Activity | Increases activity in hemolymph | nih.govresearchgate.net | |
| LSB-AA695BB cell line | Phagocytic Activity | Increases bacterial phagocytosis | researchgate.netplos.org |
Behavioral Modulation
Beyond its immunomodulatory functions, this compound also plays a significant role in modulating various behaviors in insects, particularly those related to feeding and migration. nih.govfiu.edu
This compound has been implicated in the regulation of feeding behavior in several insect species. nih.govnih.gov In the silkworm, Bombyx mori, this compound is one of the predominant inhibitory factors found in the midgut that modulates feeding motivation. plos.orgtandfonline.com It is believed to exert its inhibitory effects by controlling intestinal contractions, which in turn leads to the termination of feeding. plos.org In contrast, studies on the hydroid Hydra plagiodesmica have shown that an this compound-like peptide stimulates myotropic activities that are critical for the ingestion and digestion of meals. nih.gov This suggests that the role of this compound in feeding can be either stimulatory or inhibitory depending on the species and the specific physiological context. nih.govplos.org The distribution of this compound-immunoreactive cells in proximity to muscles involved in feeding further supports its role in regulating these processes. nih.gov
Evidence suggests that this compound is involved in the complex physiological and behavioral adaptations that constitute migratory preparedness in insects. nih.govfiu.edu While the precise mechanisms are still being elucidated, the downregulation of the this compound gene has been associated with migratory flight activity in the cotton bollworm, Helicoverpa armigera. researchgate.net Since this compound stimulates the biosynthesis of juvenile hormone (JH), and JH levels are often linked to the switch between migratory and reproductive behaviors, it is plausible that this compound plays a key role in this developmental trade-off. researchgate.net The injection of this compound has been shown to induce resident (non-migratory) behavior in some migrant insects, further supporting its role in suppressing the migratory state. researchgate.net
Table 2: Behavioral Effects of this compound in Different Insect Species
| Species | Behavior | Observed Effect of this compound | Reference |
| Bombyx mori (Silkworm) | Feeding | Inhibits feeding initiation | plos.orgtandfonline.com |
| Hydra plagiodesmica (Hydroid) | Feeding | Stimulates ingestion movements | nih.gov |
| Helicoverpa armigera (Cotton Bollworm) | Migration | Downregulation associated with migratory flight | researchgate.net |
Neuroanatomical Localization and Cellular Expression of Allatotropin Systems
Mapping Allatotropin-Producing Neurons in the Central Nervous System
Immunocytochemical studies have been instrumental in mapping the distribution of this compound-producing neurons throughout the central nervous system (CNS) of numerous insect species. These studies reveal a consistent, yet species-specific, pattern of AT-immunoreactive cells.
In the moth Heliothis virescens, this compound-like material is present throughout larval development, with persistent distribution patterns of immunoreactive cell bodies in the CNS from one instar to the next. nih.gov The number of AT-containing cells in the brain and subesophageal ganglion increases during larval development, while it remains constant in the thoracic and abdominal ganglia. nih.gov In the larval brain of the silkmoth Bombyx mori, the first this compound-immunoreactivity appears in the first instar in the brain and terminal abdominal ganglion. bioone.orgbioone.org As development progresses to the third, fourth, and fifth instars, immunoreactivity is also found in the suboesophageal ganglion, three thoracic ganglia, and eight abdominal ganglia. bioone.orgbioone.org
In the adult mosquito Aedes aegypti, this compound immunoreactivity is detected in cells within the brain and ventral ganglia. plos.org Similarly, in the locust Locusta migratoria, proctolin-like immunoreactive neurons, which are functionally related to this compound systems, are widely distributed throughout the CNS. oup.com Studies in Drosophila melanogaster have shown that while this compound-immunopositive neurons differ from those in lepidopterans, they are present in the CNS of larvae, pupae, and adults. nih.gov
The following table summarizes the localization of this compound-producing neurons in the CNS of various insect species based on immunocytochemical studies.
| Insect Species | CNS Region | Developmental Stage | Reference |
| Heliothis virescens | Brain (protocerebrum, tritocerebrum), Subesophageal ganglion, Thoracic ganglia, Abdominal ganglia | Larva | nih.govoup.com |
| Bombyx mori | Brain, Subesophageal ganglion, Thoracic ganglia, Abdominal ganglia | Larva, Pupa, Adult | bioone.orgbioone.org |
| Aedes aegypti | Brain, Ventral ganglia | Adult | plos.org |
| Drosophila melanogaster | Brain, Ventral ganglion | Larva, Pupa, Adult | nih.gov |
| Manduca sexta | Brain, Ventral nerve cord | Adult | eje.cz |
| Pseudaletia unipuncta | CNS, Retrocerebral complex | Adult | scholaris.ca |
Distribution in Peripheral Neurohemal Organs and Endocrine Glands
Beyond the CNS, this compound is localized in key peripheral neurohemal organs and endocrine glands, highlighting its role as a circulating neurohormone.
Corpora Allata and Corpora Cardiaca Complex
The corpora allata (CA) and corpora cardiaca (CC) are major neuroendocrine structures that produce and release hormones controlling various physiological processes. This compound was originally named for its ability to stimulate juvenile hormone biosynthesis by the corpora allata in lepidopteran species. nih.gov In many insects, axons from this compound-producing neurons in the brain project to the corpora allata. bioone.orgbioone.org In Bombyx mori, this compound-immunoreactive cell bodies in the brain send their axons to the corpora allata without terminating in the corpora cardiaca. bioone.orgbioone.org
In the mosquito Aedes aegypti, the this compound receptor (AeATr) is highly expressed in the corpora allata-corpora cardiaca complex, with expression primarily in the CA. nih.govnih.gov This localization supports the direct action of this compound on juvenile hormone synthesis in this species. nih.govnih.gov In the American cockroach, Periplaneta americana, mass spectrometry imaging has detected this compound in the corpora cardiaca, suggesting it may reach this neurohemal organ via the nervi corporis cardiaci I (NCC-1). lcms.cz
Malpighian Tubules as a Source of this compound-Like Peptides
The Malpighian tubules (MTs), the primary excretory organs in insects, have been identified as a surprising source of this compound-like peptides. researchgate.netnih.gov In the haematophagous insect Triatoma infestans, an this compound-like peptide is present in the MTs. nih.gov The content of this peptide in the MTs decreases after a blood meal, coinciding with post-prandial diuresis. nih.gov This suggests that the MTs can autonomously produce and secrete this hormone in response to physiological cues. nih.govnih.govbiologists.com Further studies have shown that this AT-like peptide released from the MTs induces hindgut contractions, facilitating the elimination of urine after a blood meal. nih.govbiologists.com The presence of a daily variation in the AT-like peptide content in the Malpighian tubules and midgut of T. infestans further points to its role in regulating critical physiological processes like feeding and diuresis. tandfonline.com
Enteric Nervous System and Gut Associated Endocrine Cells
The enteric nervous system (ENS) and endocrine cells within the gut are also significant sites of this compound expression. In several lepidopteran species, including Galleria mellonella and Manduca sexta, this compound-labeled neuronal cells are found in the frontal, ingluvial, and proventricular ganglia of the ENS. bioone.org Additionally, this compound-immunoreactive endocrine cells are present in the midgut of these species. bioone.org In the tomato moth Lacanobia oleracea, this compound is co-localized with two types of allatostatins in the frontal ganglion, which innervates the foregut. tandfonline.com This suggests a complex interplay of neuropeptides in regulating gut motility. While this compound is found in the brain and stomatogastric nervous system, its direct expression in the gut endocrine cells of some insects is still under investigation. nih.gov
Mechanisms of this compound Secretion: Neural, Paracrine, and Endocrine Release
The diverse localization of this compound points to multiple modes of secretion, allowing it to act over different distances and on various target tissues.
Neural Release: As a classical neuropeptide, this compound is synthesized in neurosecretory cells of the CNS and transported via axons to neurohemal organs like the corpora cardiaca and corpora allata for release into the hemolymph. bioone.orgbioone.orgeje.cz This constitutes an endocrine pathway, allowing this compound to act on distant targets.
Paracrine Release: this compound can also be released locally to act on adjacent cells. This paracrine signaling is evident in the gut, where AT released from enteric neurons or endocrine cells can directly modulate muscle contractions and enzyme secretion. nih.govbiorxiv.org In the ovaries of Rhodnius prolixus, the co-expression of this compound and its receptor suggests a paracrine regulatory mechanism within the reproductive system. biorxiv.org
Endocrine Release from Non-Neuronal Tissues: The discovery of this compound production and secretion by the Malpighian tubules represents a novel endocrine mechanism. nih.govnih.govbiologists.com In this case, an epithelial tissue acts as an endocrine organ, releasing a hormone into the hemolymph to regulate the function of another organ (the hindgut). nih.govbiologists.com This highlights the functional plasticity of this compound and its recruitment for diverse physiological roles.
This multi-level secretion system—neural, paracrine, and endocrine—allows this compound to function as a versatile signaling molecule, coordinating a wide array of physiological processes from development and reproduction to digestion and excretion. nih.govnih.govresearchgate.net
Comparative Endocrinology and Evolutionary Trajectories of Allatotropin
Identification of Allatotropin Homologs Across Diverse Metazoan Phyla
The evolutionary story of this compound is one of deep conservation, with its signaling system predating the divergence of most major animal phyla. The core of this system, the this compound/Orexin (B13118510) G-protein coupled receptor (GPCR) family, is identifiable across a wide spectrum of metazoan life, pointing to its presence in a common ancestor. nih.govbiorxiv.orgresearchgate.net
Occurrence and Function in Arthropoda (Insects, Crustaceans, Chelicerates)
Within the Arthropoda, this compound has been most extensively studied in insects, where it exhibits a classic example of functional evolution. Originally characterized in the tobacco hornworm Manduca sexta for its stimulation of juvenile hormone (JH) biosynthesis, this function appears to be a more recent, insect-specific adaptation. nih.govbiorxiv.org The ancestral and more widespread role of this compound in insects, and indeed across invertebrates, is myoregulation. nih.gov It plays a crucial role in stimulating muscle contractions in the gut, dorsal vessel, and reproductive tissues. nih.govbiorxiv.org This myotropic activity is fundamental to processes such as feeding and hemolymph circulation. nih.gov Additionally, this compound has been implicated in a variety of other physiological processes in insects, including the modulation of nutrient absorption, circadian rhythms, and even immune responses in mosquitoes. nih.govnih.gov
In crustaceans, the direct functional equivalent of insect this compound is less clear. While the mandibular organs of crustaceans are homologous to the insect corpora allata and produce juvenile hormone precursors, the regulation of this process involves a complex interplay of neuropeptides. nih.gov While research has focused more on Allatostatins (which inhibit JH synthesis), the presence of this compound-like peptide systems is suggested by genomic data, and their likely function is tied to the ancestral myoregulatory role observed in other invertebrates. researchgate.net For instance, C-type Allatostatins, which are structurally distinct from this compound, have been shown to have myoactive functions in the cardiac and foregut activity of crabs and lobsters. frontiersin.org
Information regarding this compound or its direct homologs in chelicerates (spiders, scorpions, ticks, etc.) is currently limited in scientific literature. However, given the conservation of the this compound/Orexin receptor in other arthropod lineages, it is plausible that a related signaling system exists, likely performing ancestral myoregulatory functions.
Presence and Functional Analogues in Cnidaria (e.g., Hydra)
Remarkably, evidence for an this compound-like signaling system is present in one of the earliest diverging animal phyla, the Cnidaria. In the freshwater polyp Hydra, an this compound-like peptide has been shown to have a distinct myoregulatory function, stimulating the extrusion of the hypostome, a structure crucial for feeding. nih.gov This action is dose-dependent and can be blocked by this compound antibodies, providing strong evidence for a functional endogenous system. nih.gov The this compound-like peptide in Hydra appears to be involved in the physiological processes of food ingestion and digestion, highlighting the ancient link between this signaling system and feeding behavior. doaj.org The presence of this system in Cnidaria suggests that the myoregulatory role of this compound predates the evolution of complex organ systems.
The signaling of the this compound/Orexin system in Hydra involves the modulation of intracellular calcium levels, a common mechanism for G-protein coupled receptors. dntb.gov.ua This finding in such a basal metazoan underscores the ancient and conserved nature of the fundamental signaling components associated with this compound.
Evidence in Annelida, Mollusca, and Other Protostomes
The search for this compound homologs extends to other major protostome phyla, including Annelida and Mollusca. Genomic and transcriptomic analyses have identified genes encoding peptides with similarity to this compound in species such as the polychaete worm Capitella teleta and the gastropod mollusc Lottia gigantea. nih.gov In the bivalve mollusc Patinopecten yessoensis, an this compound precursor has been identified, further supporting the widespread distribution of this neuropeptide family within the protostomes. frontiersin.org
While direct functional studies of this compound in these groups are still emerging, the presence of its receptor and peptide precursors strongly suggests a conserved role, likely related to myoregulation and feeding, as seen in other invertebrates. nih.govbiorxiv.org In molluscs, for example, a related family of neuropeptides, the buccalin peptides, are known to regulate muscle contraction and feeding behaviors. frontiersin.orgnih.gov
Evolutionary Implications from Basal Metazoans (e.g., Placozoa)
The discovery of this compound/Orexin receptor homologs in the genome of Trichoplax adhaerens, a member of the phylum Placozoa, is of profound evolutionary significance. biorxiv.orgresearchgate.net Placozoans are among the simplest known multicellular animals, lacking a nervous system and organized tissues. The presence of a receptor from this ancient signaling family in such a basal metazoan strongly suggests that the this compound/Orexin signaling system was present in the common ancestor of all Metazoa. biorxiv.orgresearchgate.net This finding pushes the origin of this complex cell-cell communication system back to the very dawn of animal life. The ancestral function of this system was likely related to basic cellular responses to environmental cues, a role that was later co-opted for more specialized functions as nervous systems and complex tissues evolved.
Evolutionary Conservation of this compound Signaling Pathways
The evolutionary endurance of the this compound signaling system is largely attributed to the remarkable conservation of its receptor. The this compound receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily and is orthologous to the vertebrate orexin/hypocretin receptors. nih.gov This deep evolutionary relationship is evident in their sequence similarity and shared downstream signaling mechanisms. researchgate.net
Functional studies in insects have demonstrated that the this compound receptor, upon binding its ligand, can activate intracellular signaling cascades involving both cyclic AMP (cAMP) and calcium (Ca2+). nih.govnih.gov For example, in Manduca sexta, the this compound receptor is coupled to elevations in both of these second messengers. nih.gov This dual signaling capacity allows for a wide range of cellular responses in different target tissues. The conservation of these signaling pathways is highlighted by the fact that the fundamental mechanisms of GPCR activation and second messenger production are shared across the animal kingdom.
Lineage-Specific Divergence and Apparent Loss of this compound Systems
Despite the deep conservation of the this compound/Orexin signaling system, its evolutionary trajectory is not without instances of divergence and apparent loss in specific lineages. The most striking example of functional divergence is the co-option of this compound as a primary regulator of juvenile hormone synthesis in many insect orders, a role that appears to be absent in other invertebrate phyla. nih.gov
Furthermore, while the receptor is highly conserved, the this compound peptide itself shows more sequence variability across different taxa. This suggests that the ligand has evolved to interact with a conserved receptor structure, allowing for lineage-specific fine-tuning of its function.
There are also indications of the loss of the this compound system in some evolutionary branches. While comprehensive genomic data from all animal lineages is still forthcoming, the absence of identifiable this compound or its receptor in certain well-studied groups could point to secondary loss. The evolutionary pressures leading to such a loss are likely complex and could be related to the evolution of alternative signaling pathways that fulfill similar physiological roles, rendering the this compound system redundant. The study of such losses can provide valuable insights into the functional constraints and evolutionary plasticity of neuropeptide signaling systems.
Convergent Evolution and Functional Analogy with Vertebrate Orexin Systems
The this compound (AT) system in invertebrates and the orexin (hypocretin) system in vertebrates provide a compelling case of convergent evolution, where distinct evolutionary paths have led to systems with remarkable functional similarities. This analogy is primarily rooted in the structural homology of their respective receptors and the comparable physiological roles these neuropeptide systems play in regulating fundamental processes such as feeding, arousal, and metabolism.
At the molecular level, the receptors for this compound (ATRs) in insects are orthologous to the vertebrate orexin receptors (OXRs). nih.gov Both ATRs and OXRs belong to the family of rhodopsin-like G protein-coupled receptors (GPCRs). nih.gov Phylogenetic analyses have revealed that the this compound/Orexin (AT/Ox) family of receptors is highly conserved throughout the evolutionary history of Metazoa, suggesting they originated from a common ancestral receptor. biorxiv.orgresearchgate.net These receptors share significant sequence similarity, particularly in key domains required for ligand binding and signal transduction. nih.gov The AT/Ox receptor family is characterized by a specific E/DRWYAI motif in the second intracellular loop, a feature that has been conserved from early metazoans like Cnidaria and Placozoa to bilaterians, including both vertebrates and invertebrates. biorxiv.org
Functionally, both allatotropins and orexins act as crucial integrators of metabolic state and behavior. Orexins, produced in the hypothalamus, are well-established as central regulators of sleep/wakefulness, feeding behavior, and energy homeostasis in mammals. frontiersin.org Similarly, allatotropins in insects exhibit a pleiotropic nature, influencing processes that are functionally analogous. nih.govnih.gov Recent studies have highlighted functional similarities between vertebrate orexins and insect allatotropins in the context of the immune response, further strengthening the analogy between these two systems. nih.govresearchgate.net The conservation of function suggests a strong evolutionary pressure to maintain these signaling systems for orchestrating complex physiological responses to internal and external cues.
| Feature | This compound System (Invertebrates) | Orexin System (Vertebrates) |
|---|---|---|
| Peptide(s) | This compound (AT) and this compound-like peptides (ATLs) | Orexin-A (Hypocretin-1) and Orexin-B (Hypocretin-2) |
| Receptor Type | G protein-coupled receptors (GPCRs); orthologous to orexin receptors. nih.gov | Two GPCRs: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). frontiersin.org |
| Primary Production Site | Central nervous system and frontal ganglion. nih.gov | Lateral hypothalamus. frontiersin.org |
| Key Functions | Regulation of juvenile hormone synthesis, myotropic activity (e.g., gut motility), feeding behavior, development. nih.govnih.gov | Regulation of sleep/wakefulness, feeding behavior, energy homeostasis, reward systems. frontiersin.org |
| Evolutionary Relationship | Receptors are orthologous, suggesting a common ancestral gene. The ligands (peptides) and their specific functions are considered an example of convergent evolution. nih.govbiorxiv.org |
Postulated Ancestral Myoregulatory Function and Secondary Evolution of Hormonal Roles
Immunochemical, physiological, and bioinformatics evidence suggests that the ancestral function of this compound was primarily myoregulatory, associated with the mechanics of feeding and digestion. nih.govnih.gov Studies in basal invertebrates, such as the cnidarian Hydra plagiodesmica, have shown that an AT-like peptide is involved in myoregulatory activities that facilitate food ingestion. nih.gov In these organisms, the peptide stimulates the extrusion of the hypostome, a structure critical for capturing and ingesting prey. nih.gov This myotropic (muscle-contracting) activity is a widespread and evolutionarily conserved feature of allatotropins and related peptides across numerous invertebrate phyla. researchgate.net
The more widely known role of this compound in regulating the synthesis of juvenile hormone (JH) in insects is now considered a secondarily evolved function. researchgate.net Juvenile hormone is a critical regulator of development, metamorphosis, and reproduction in insects. nih.gov The ability of this compound to stimulate JH biosynthesis by the corpora allata was its first described biological function, which led to its name. nih.gov However, the observation that myoactivity is a more broadly conserved function, present even in non-insect invertebrates that lack a juvenile hormone system, supports the hypothesis that the hormonal role in JH regulation was a later evolutionary innovation.
This evolutionary trajectory suggests a process of neofunctionalization, where an ancestral peptide with a primary role in neuromuscular regulation was co-opted for a new endocrine function within the insect lineage. The recruitment of this compound to control JH synthesis likely provided a mechanism to couple the physiological state, such as nutritional status as indicated by gut motility and feeding, with developmental and reproductive processes. This linkage would ensure that crucial life cycle events are synchronized with the availability of metabolic resources. Allatotropins are known to have pleiotropic functions, acting as local neuromodulators, neurohormones, and endocrine and paracrine messengers, which reflects this layered evolutionary history. nih.govnih.gov
Advanced Research Methodologies and Future Directions in Allatotropin Studies
Molecular Genetic Approaches for Allatotropin System Manipulation
Genetic manipulation provides a powerful avenue for dissecting the in vivo functions of the this compound peptide and its receptor (ATR). By altering the expression of the genes encoding these components, researchers can directly observe the physiological consequences and thereby deduce their functional roles.
Gene silencing, particularly through RNA interference (RNAi), has emerged as a valuable tool for loss-of-function studies in various insect species. RNAi utilizes double-stranded RNA (dsRNA) that is homologous to a target gene's messenger RNA (mRNA), leading to the degradation of the mRNA and a subsequent reduction in protein expression. youtube.com This technique has been successfully applied to investigate the roles of allatoregulating neuropeptides. For instance, studies in species like the fall armyworm, Spodoptera frugiperda, have utilized RNAi to silence the this compound gene, allowing researchers to study the resulting effects on development, mating, and reproduction. uni-bayreuth.de Such experiments can reveal the necessity of this compound for normal physiological processes.
Conversely, overexpression techniques can be used for gain-of-function analyses. This involves introducing additional copies of the this compound or its receptor gene into an organism or cell line, often under the control of a strong promoter to drive high levels of expression. While less common in this compound research compared to RNAi, this approach can help elucidate the downstream effects of enhanced AT signaling and identify tissues that are competent to respond to the neuropeptide.
| Research Approach | Technique | Principle | Application in this compound Studies |
| Loss-of-Function | RNA Interference (RNAi) | dsRNA triggers degradation of target mRNA, reducing protein synthesis. youtube.commdpi.com | Silencing of the this compound gene to assess its role in insect development and reproduction. uni-bayreuth.de |
| Gain-of-Function | Gene Overexpression | Introduction of extra gene copies to increase protein synthesis. | To study the physiological impact of elevated this compound signaling. |
The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has revolutionized functional genetics. mdpi.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels) at the cut site, leading to a non-functional, or "knockout," gene. youtube.com
High-Throughput Receptor Characterization
Understanding the interaction between this compound and its receptor is fundamental to deciphering its signaling mechanism. High-throughput methods have accelerated the identification and functional characterization of these receptors, which are members of the G protein-coupled receptor (GPCR) family. nih.gov
A primary method for characterizing the this compound receptor involves expressing its gene in a host cell line that does not endogenously produce it. nih.gov These "heterologous expression systems," such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells, become factories for producing the receptor, allowing for controlled functional assays. nih.govkuleuven.be
Once the receptor is expressed, cells are exposed to synthetic this compound, and receptor activation is measured. A common method involves co-expressing the receptor with a promiscuous G-protein, such as Gα16, which links receptor activation to an increase in intracellular calcium (Ca2+) levels. nih.gov This calcium flux can be readily detected using fluorescent dyes, providing a robust and quantifiable measure of receptor function. This approach was instrumental in the initial identification and characterization of the this compound receptor in species like the silkworm, Bombyx mori, and has since been used for receptors from the desert locust, Schistocerca gregaria, and the mosquito, Aedes aegypti. nih.govplos.orgnih.gov
Heterologous expression systems are crucial for quantifying the specifics of the ligand-receptor interaction. Dose-response experiments, where receptor-expressing cells are treated with increasing concentrations of this compound, are performed to determine the peptide's potency. The result is typically expressed as an EC50 value (the concentration of ligand that produces 50% of the maximum response), with lower values indicating higher potency. nih.gov
These studies have revealed that this compound receptors are typically activated by nanomolar concentrations of their ligand, demonstrating a high affinity and specificity. nih.govkuleuven.be For example, the Schistocerca gregaria this compound receptor (Schgr-ATR), when expressed in CHO cells, responded to its native this compound with an EC50 value of 4.43 nM. nih.gov Similarly, the receptor from Manduca sexta was activated by its native this compound and related peptides with potencies in the nanomolar range. kuleuven.be
Table of this compound Receptor Activation Data
Advanced Immunological and Imaging Techniques
Visualizing the components of the this compound system within the organism provides critical context for their function. Advanced microscopy and labeling techniques allow researchers to map the distribution of the this compound peptide and its receptor with high resolution.
Immunohistochemistry, often combined with confocal laser-scanning microscopy, uses antibodies that specifically bind to this compound or its receptor. nih.gov By tagging these primary antibodies with fluorescent secondary antibodies, the precise location of the target protein can be visualized within tissues. This has been used to map this compound-producing neurons and their projections in the brains and ventral nerve cords of mosquitoes like Aedes aegypti and Anopheles albimanus. nih.gov
More advanced techniques involve the use of novel labeling agents. For example, this compound conjugated to quantum dot nanocrystals has been used to label and track hemocytes (immune cells) in mosquitoes, providing evidence for a direct interaction and suggesting a role for this compound in immune modulation. nih.gov Furthermore, techniques like in vivo calcium imaging can be used in insects to monitor the activity of neurons that express the this compound receptor, providing a dynamic view of when and where the signaling pathway is active. springernature.com Super-resolution microscopy offers the potential to visualize ligand-receptor interactions at the subcellular level, further clarifying the mechanisms of this compound signaling. nih.gov
Table of Mentioned Compounds
High-Resolution Immunocytochemistry and Confocal Microscopy
High-resolution immunocytochemistry coupled with confocal microscopy has been instrumental in elucidating the neuroanatomical distribution of this compound (AT). This technique utilizes specific antibodies that bind to AT, which are then visualized using fluorescent secondary antibodies. Confocal microscopy allows for the optical sectioning of tissues, creating sharp, detailed 3D reconstructions of the stained structures.
In studies on mosquitoes such as Aedes aegypti and Anopheles albimanus, confocal laser-scanning microscopy has been employed to map the presence of AT-like immunoreactivity. nih.gov The methodology involves obtaining images with a laser-scanning confocal system, often using an argon-krypton laser for excitation. The resulting images are then processed to create 3D reconstructions from Z-stack datasets. nih.gov
Research findings have consistently shown that AT is widely distributed in the central nervous system of insects. In both Aedes aegypti and Anopheles albimanus, AT antibodies stained cells in the brain and ventral ganglia, as well as their projections that innervate various thoracic and abdominal tissues. nih.gov This widespread distribution suggests that this compound has pleiotropic functions, acting on a variety of target tissues throughout the insect body. For instance, the innervation of abdominal tissues suggests a potential role in processes occurring in this body region. nih.gov
| Organism | Tissue/Region with this compound Immunoreactivity | Microscopy Technique |
| Aedes aegypti | Brain, Ventral ganglia, Projections to thoracic and abdominal tissues | Confocal Laser-Scanning Microscopy |
| Anopheles albimanus | Brain, Ventral ganglia, Projections to thoracic and abdominal tissues, Oenocytes | Confocal Laser-Scanning Microscopy |
| Galleria mellonella | Median neurosecretory cells of the brain, Corpus cardiacum | Immunohistochemistry |
In Vivo Imaging of this compound Release and Receptor Activation
Visualizing the dynamics of neuropeptide release and receptor activation in a living organism presents a significant technical challenge. However, advancements in imaging techniques are beginning to provide insights into these processes for neuropeptides like this compound.
One approach involves the use of quantum dot (QD) conjugates. In studies on Anopheles albimanus and Aedes aegypti, this compound-QD conjugates were inoculated into the hemocoel of the mosquitoes. nih.gov Subsequent epi-fluorescence microscopy of dissected abdomens revealed the attachment of these conjugates to the surface of hemocytes, appearing in a micro-vesicular distribution. This technique allows for the in vivo tracking of the peptide and identification of its potential target cells. nih.gov
While direct imaging of AT receptor activation in vivo is still an emerging area, the development of cell-based neurotransmitter fluorescent engineered reporters (CNiFERs) for other signaling molecules provides a promising blueprint for future this compound research. nih.gov These biosensors are engineered cells that express a specific receptor and a fluorescent calcium indicator. nih.gov Activation of the receptor by its ligand triggers a calcium influx, which is reported as a change in fluorescence. nih.gov Adapting this technology for the this compound receptor could enable real-time monitoring of receptor activity in response to endogenous or applied this compound within a living insect.
Biochemical and Physiological Assays for Functional Elucidation
In Vitro Organ Culture and Bioassays for Target Tissue Responses
In vitro organ culture and bioassays are fundamental tools for investigating the physiological functions of this compound by isolating specific tissues and observing their direct response to the peptide. A primary target for these assays has been the corpora allata (CA), the glands responsible for synthesizing juvenile hormone (JH).
In a typical bioassay, retrocerebral complexes (RCs), which include the corpora allata, are dissected from the insect and maintained in a suitable culture medium. nih.gov Synthetic this compound is then added to the medium, and its effect on JH biosynthesis is measured. This approach has been used in various insect species, including Manduca sexta and Heliothis virescens, to demonstrate the stimulatory effect of this compound on the production of different JH homologs (JH I, II, and III). nih.gov
Beyond JH regulation, bioassays have been developed to explore other myotropic activities of this compound. For example, in the sea anemone Hydra plagiodesmica, physiological assays have shown that an AT-like peptide stimulates the extrusion of the hypostome, a structure involved in feeding, in a dose-dependent manner. nih.gov These experiments typically involve exposing the organism or isolated tissues to varying concentrations of synthetic this compound and observing the physiological response. nih.gov
| Assay Type | Organism | Target Tissue | Observed Response to this compound |
| In Vitro Organ Culture | Manduca sexta | Corpora Allata | Stimulation of Juvenile Hormone I, II, and III biosynthesis |
| In Vitro Organ Culture | Heliothis virescens | Corpora Allata | Stimulation of Juvenile Hormone I, II, and III biosynthesis |
| Physiological Bioassay | Hydra plagiodesmica | Hypostome | Dose-dependent stimulation of hypostome extrusion |
| In Vitro Cell Assay | Anopheles albimanus | Hemocytes | Increased bacterial phagocytosis |
| In Vitro Cell Assay | Aedes aegypti | Hemocytes | Increased bacterial phagocytosis |
Radiochemical Assays for Hormone Biosynthesis Quantification
Radiochemical assays provide a highly sensitive method for quantifying the rate of hormone biosynthesis, and they have been crucial in defining the allatotropic function of this neuropeptide. The most common radiochemical assay for JH biosynthesis measures the incorporation of a radiolabeled precursor into the final hormone product.
This method, often referred to as the radiochemical assay (RCA), typically uses L-[methyl-³H]methionine or L-[methyl-¹⁴C]methionine as the radiolabeled substrate. researchgate.netnih.gov The methyl group from methionine is transferred to the JH precursor, farnesoic acid, in the final step of biosynthesis. researchgate.net Corpora allata are incubated in vitro in a medium containing the radiolabeled methionine and the test substance (e.g., this compound). nih.gov After incubation, the newly synthesized, radiolabeled JH is extracted from the medium using an organic solvent like iso-octane and quantified by liquid scintillation counting. researchgate.netnih.gov
The results of these assays are typically expressed as the amount of JH produced per pair of corpora allata per hour (e.g., fmol/pair/hr or pmol/pair/hr). This technique was pivotal in the original identification and purification of this compound from the tobacco hornworm, Manduca sexta, where fractions from the purification process were tested for their ability to stimulate JH secretion from the corpora allata of newly eclosed adult females. researchgate.net
Computational and Structural Biology Approaches
Homology Modeling and Molecular Docking for Ligand-Receptor Interaction
In the absence of experimentally determined three-dimensional structures for the this compound receptor, computational methods like homology modeling and molecular docking are invaluable for predicting its structure and understanding how this compound binds to it.
Homology modeling, or comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). nih.govresearchgate.net The quality of the resulting model is dependent on the sequence identity between the target and the template. biorxiv.org Once a model of the this compound receptor is generated, it is typically refined and validated using various computational tools to ensure its stereochemical quality. nih.govyoutube.com
Structure-Activity Relationship (SAR) Studies of this compound Peptides
Understanding the relationship between the structure of this compound peptides and their biological activity is crucial for the design of potent and selective analogs. Structure-Activity Relationship (SAR) studies involve systematically modifying the peptide sequence and observing the resultant changes in activity.
A notable study in this area focused on the Manduca sexta this compound (Manse-AT) and its receptor (Manse-ATR). Researchers synthesized a series of truncated and alanine-replacement analogs of Manse-AT to identify the key residues responsible for its biological activity, which in this context was the stimulation of juvenile hormone biosynthesis. nih.gov
The investigation revealed that the minimum sequence required for potent biological activity is the C-terminal amidated octapeptide, Manse-AT (6-13). nih.gov Further analysis through alanine-scanning, where individual amino acid residues are replaced by alanine, identified three critical residues essential for bioactivity: Threonine at position 4 (Thr⁴), Arginine at position 6 (Arg⁶), and Phenylalanine at position 8 (Phe⁸) within the Manse-AT (6-13) sequence. nih.gov Replacement of other residues within this octapeptide resulted in a reduction in potency, but the biological activity was retained. nih.gov
These findings were instrumental in the subsequent discovery of a Manse-AT antagonist. Based on docking and molecular dynamics studies of the Manse-AT (10-13) fragment, it was hypothesized and later confirmed that this shorter peptide could act as a potent antagonist of Manse-AT, inhibiting juvenile hormone biosynthesis with an IC₅₀ value of 0.9 nM. nih.gov
Table 1: Structure-Activity Relationship of Manse-AT Analogs
| Analog | Modification | Biological Activity | Key Finding |
|---|---|---|---|
| Manse-AT (6-13) | Truncation | Potent Agonist | Minimum sequence for high activity nih.gov |
| [Ala⁴]Manse-AT (6-13) | Alanine replacement | Inactive | Thr⁴ is essential for bioactivity nih.gov |
| [Ala⁶]Manse-AT (6-13) | Alanine replacement | Inactive | Arg⁶ is essential for bioactivity nih.gov |
| [Ala⁸]Manse-AT (6-13) | Alanine replacement | Inactive | Phe⁸ is essential for bioactivity nih.gov |
Omics Technologies in this compound Research
The advent of "omics" technologies has revolutionized the study of biological systems by allowing for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and peptides (peptidomics). These approaches are providing unprecedented insights into the multifaceted roles of this compound.
Transcriptomics and Proteomics for System-Wide Expression Profiling
Transcriptomics and proteomics are powerful tools for understanding the system-wide effects of this compound signaling. By analyzing the complete set of RNA transcripts (transcriptome) and proteins (proteome) in a cell or tissue, researchers can identify genes and proteins that are differentially expressed in response to this compound.
Studies in various insect species have utilized quantitative real-time PCR (qRT-PCR) to investigate the expression patterns of the this compound precursor and its receptor. For instance, in the desert locust, Schistocerca gregaria, the expression of the this compound precursor is largely confined to the central nervous system. nih.gov In the mosquito Aedes aegypti, the this compound receptor (AeATr) mRNA is found at high levels in the nervous system, corpora allata-corpora cardiaca complex, and ovary. nih.gov The expression of the AeATr in the corpora allata fluctuates in a pattern that mirrors the biosynthesis of juvenile hormone, suggesting a direct regulatory role. nih.gov
In the silkmoth Bombyx mori, alternative splicing of the this compound gene results in three different mRNA precursors that encode this compound along with various combinations of this compound-like peptides (ATLs). nih.gov The expression of these different transcripts is developmentally regulated and shows sex-specific differences, indicating that this compound and its related peptides have diverse and specific functions throughout the insect's life cycle. nih.gov
While these studies provide valuable information on the expression of the this compound system itself, comprehensive proteomic analyses to identify the downstream targets of this compound receptor activation are still an emerging area of research. Such studies would provide a broader understanding of the signaling pathways and physiological processes modulated by this neuropeptide.
Peptidomics for Comprehensive this compound Peptide Identification
Peptidomics focuses on the global study of peptides in a biological sample. This technology has been instrumental in the discovery and identification of this compound and this compound-related peptides across different insect species. Mass spectrometry-based peptidomic analysis of nervous tissues has enabled the characterization of novel this compound-related peptides (ATRPs). nih.gov This approach allows for the precise determination of the amino acid sequence and post-translational modifications of these peptides, which is essential for understanding their function.
Emerging Research Avenues and Translational Potential
The foundational knowledge gained from SAR and omics studies is now fueling the exploration of new research avenues with significant translational potential, particularly in the development of novel insect pest management strategies.
Exploration of this compound's Interplay with the Gut Microbiome and Host Physiology
The gut microbiome plays a critical role in insect physiology, influencing everything from nutrition and development to immunity. This compound is known to have myoactive properties, affecting gut motility. nih.gov This physiological role suggests a potential interplay between this compound signaling and the gut microbial community.
While direct studies investigating the impact of this compound on the composition of the insect gut microbiome are currently lacking, this represents a promising area for future research. Alterations in gut motility could influence the gut environment and, consequently, the microbial populations residing within it. Understanding this relationship could open up new avenues for pest control by targeting the delicate balance between the host and its gut symbionts.
Rational Design of this compound Receptor Modulators for Insect Pest Management
The development of molecules that can modulate the activity of the this compound receptor is a key strategy for creating novel and specific insecticides. The detailed understanding of the this compound receptor's structure and the SAR of its ligands allows for the rational design of both agonists (activators) and antagonists (inhibitors).
The discovery of a potent Manse-AT antagonist demonstrates the feasibility of this approach. nih.gov By targeting a specific neuropeptide receptor, it is possible to develop biopesticides that are highly selective for certain insect pests, minimizing harm to beneficial insects and other non-target organisms. The development of such receptor-interference technologies holds significant promise for sustainable agriculture. mdpi.com
The design of stable and effective peptide-based biopesticides requires overcoming challenges such as degradation in the environment and delivery to the target pest. However, ongoing research into peptidomimetics and novel formulation technologies is addressing these issues, paving the way for the next generation of insect control agents.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Manduca sexta this compound (Manse-AT) |
| This compound-like peptides (ATLs) |
| Alanine |
| Threonine |
| Arginine |
| Phenylalanine |
Q & A
Q. What molecular techniques are essential for characterizing allatotropin (AT) gene expression in insect models, and how are they validated?
- Methodological Answer : Gene expression analysis typically involves RT-qPCR with species-specific primers targeting conserved regions of the AT gene. For example, in Rhodnius prolixus, primers such as 5'-CAGAGGTTCGGCAAGAGAA-3' (forward) and 5'-GAGCCAGTTCGGGATTTGAT-3' (reverse) have been validated for specificity and efficiency using melt-curve analysis and sequencing . Northern blotting is also employed to confirm tissue-specific expression patterns, as demonstrated in Bombyx mori, where AT mRNA was detected in the midgut, head, and ectodermal cells but absent in fat bodies . Bioinformatics tools (e.g., BLAST, Clustal Omega) are critical for primer design and sequence alignment to ensure cross-species applicability.
Q. How do researchers design experiments to distinguish between in vitro and in vivo effects of AT on juvenile hormone (JH) synthesis?
- Methodological Answer : In vitro approaches involve isolating corpora allata (CA) glands and measuring JH release via radioimmunoassay (RIA) or HPLC after AT exposure. For instance, Manduca sexta CA showed increased JH synthesis when treated with 10 nM synthetic AT . In vivo studies combine RNA interference (RNAi) targeting AT or its receptor with JH titer measurements. In Colaphellus bowringi, RNAi-mediated knockdown of CbAT significantly reduced JH levels, confirming its role in reproduction . Pharmacological inhibitors (e.g., receptor antagonists) and tissue-specific CRISPR-Cas9 editing further validate functional pathways .
Advanced Research Questions
Q. What mechanisms underlie the tissue-specific processing of AT precursors, and how can these be experimentally resolved?
- Methodological Answer : AT precursors undergo proteolytic cleavage by tissue-specific endoproteases. In Bombyx mori, the precursor polypeptide is cleaved at dibasic residues (e.g., KR, RR) to generate mature AT peptides . To identify processing enzymes, researchers use protease inhibitors (e.g., aprotinin, leupeptin) in tissue homogenates and analyze cleavage products via MALDI-TOF mass spectrometry. Comparative transcriptomics of midgut vs. neural tissues can reveal candidate proteases. For example, midgut-specific expression of trypsin-like enzymes in Rhodnius prolixus correlates with AT processing in this tissue .
Q. How do contradictory findings regarding AT’s interactions with allatostatins (ASTs) inform future experimental designs?
- Methodological Answer : Contradictions arise from species-specific signaling pathways. In Lacanobia oleracea, AT and AST-C exhibit antagonistic effects on foregut contractions, while in Rhodnius prolixus, AT enhances JH synthesis despite AST presence . To resolve this, researchers should:
- Perform comparative studies across taxa using standardized assays (e.g., JH quantification, calcium imaging).
- Use receptor co-localization techniques (e.g., fluorescence in situ hybridization) to identify overlapping signaling domains.
- Apply computational modeling to predict peptide-receptor binding affinities under varying physiological conditions .
Key Considerations for Experimental Design
- Population/Model Selection : Use genetically homogeneous insect strains to reduce variability in JH titers or receptor expression .
- Ethical Compliance : Adhere to institutional guidelines for invertebrate research, particularly in neuropeptide manipulation studies .
- Statistical Rigor : Report means ± SEM with p-values <0.05, justified by ANOVA or t-tests. Avoid overinterpreting small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
